5-Fluoro-3-(trifluoromethyl)picolinic acid
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Overview
Description
5-Fluoro-3-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of both fluorine and trifluoromethyl groups. This compound is known for its potent chelating abilities and biological activities, making it a valuable molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Fluoro-3-(trifluoromethyl)picolinic acid involves the carboxylation reaction of 2-bromo-5-(trifluoromethyl)-pyridine with butyllithium . This method is efficient and yields a high purity product. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(trifluoromethyl)picolinic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Fluoro-3-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(trifluoromethyl)picolinic acid involves its ability to chelate metal ions. This chelation can disrupt the function of metal-dependent enzymes and proteins, leading to various biological effects. The compound can also interact with zinc finger proteins, altering their structure and inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)picolinic acid: Similar in structure but lacks the fluorine atom at the 3-position.
3-Fluoro-5-(trifluoromethyl)picolinic acid: Similar but with the fluorine and trifluoromethyl groups in different positions.
Uniqueness
5-Fluoro-3-(trifluoromethyl)picolinic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-fluoro-3-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-4(7(9,10)11)5(6(13)14)12-2-3/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZASOVUCJTVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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